1-(tert-Butoxy)-2-iodocyclooctane
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Overview
Description
1-(tert-Butoxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with a tert-butoxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodocyclooctane can be synthesized through various methods. One common approach involves the iodination of 1-(tert-butoxy)cyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially when treated with strong bases like sodium tert-butoxide.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Elimination: Strong bases such as sodium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of 1-(tert-butoxy)-2-azidocyclooctane or 1-(tert-butoxy)-2-thiocyanatocyclooctane.
Elimination: Formation of cyclooctene derivatives.
Oxidation: Formation of tert-butoxy-substituted cyclooctanones.
Scientific Research Applications
1-(tert-Butoxy)-2-iodocyclooctane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of novel pharmaceuticals.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-2-iodocyclooctane involves its reactivity towards nucleophiles and bases. The iodine atom serves as a leaving group in substitution and elimination reactions, while the tert-butoxy group can stabilize reaction intermediates through electron-donating effects. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 1-(tert-Butoxy)-2-bromocyclooctane
- 1-(tert-Butoxy)-2-chlorocyclooctane
- 1-(tert-Butoxy)-2-fluorocyclooctane
Comparison: 1-(tert-Butoxy)-2-iodocyclooctane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This enhances its reactivity in substitution and elimination reactions, making it a more efficient reagent in certain synthetic applications .
Properties
Molecular Formula |
C12H23IO |
---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]cyclooctane |
InChI |
InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3 |
InChI Key |
VYYYITPCLRGDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCCCC1I |
Origin of Product |
United States |
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